molecular formula C8H4F2O2 B1428158 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260013-24-8

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1428158
M. Wt: 170.11 g/mol
InChI Key: MQAMYXXHEDSDBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran ring with two fluorine atoms attached at the 6 and 7 positions . The InChI code for this compound is 1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-3,11H .


Physical And Chemical Properties Analysis

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a powder at room temperature .

Scientific Research Applications

Synthesis and Analytical Methods

  • Electrochemical Synthesis : Anodic fluorination of benzofuran derivatives including 6,7-difluoro-2,3-dihydro-1-benzofuran-3-one has been studied, highlighting efficient synthesis methods for fluorinated compounds (Dawood & Fuchigami, 2004).

  • Ruthenium/TFA-Catalyzed Coupling : Research on catalytic systems for coupling secondary propargylic alcohols with cyclic 1,3-diketones identified the selective formation of 6,7-dihydro-5H-benzofuran-4-ones, demonstrating the compound's relevance in organic synthesis (Cadierno et al., 2008).

  • Synthesis of Liquid Crystal Compounds : A study on the design and synthesis of liquid crystal compounds included the use of 6,7-dihydrocyclopenta[5,6-b]benzofuran, highlighting the compound's potential in the development of high birefringence liquid crystals (Wan et al., 2020).

Chemical Reactions and Applications

  • Domino Synthesis Processes : Investigations into CuI-catalyzed domino processes for synthesizing benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters show the compound's utility in creating diverse chemical structures (Lu et al., 2007).

  • Electrochemical Studies for Analytical Applications : An electrochemical study involving benzofuran derivatives in modified electrode-based CNT/ionic liquids highlights the use of these compounds in detecting nanomolar concentrations of hydrazine, demonstrating their application in analytical chemistry (Mazloum‐Ardakani & Khoshroo, 2013).

  • Palladium-Catalyzed Tandem Annulation : Research on palladium-catalyzed tandem annulation processes for constructing 2,3-difunctionalized benzofuran derivatives in ionic liquids shows the compound's significance in facilitating efficient and eco-friendly synthesis methods (Li et al., 2015).

Safety And Hazards

The safety information for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one are not available, benzofuran derivatives are a focus of research due to their wide range of biological activities . They are being explored for their potential as therapeutic agents, particularly in the field of antimicrobial therapy .

properties

IUPAC Name

6,7-difluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAMYXXHEDSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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